molecular formula C19H16ClN5O2S2 B2580316 N-(3-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-32-2

N-(3-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2580316
CAS No.: 847400-32-2
M. Wt: 445.94
InChI Key: RQMTZHAJGAHNSV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic complex organic compound designed for preclinical research applications. Its molecular structure incorporates several pharmacologically significant motifs, including a 1,2,4-triazole ring and a 2-oxobenzo[d]thiazole (benzothiazolone) moiety, which are classes of heterocycles extensively studied for their diverse biological activities. The integration of these specific functional groups suggests potential for interaction with various enzymatic targets. Compounds featuring a 1,2,4-triazole core are known in scientific literature for their broad-spectrum biological properties, which may include anti-inflammatory and analgesic effects. The mechanism of action for related compounds is often associated with the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX), or through the modulation of cytokine production. The presence of the benzothiazolone unit further enhances the compound's profile, as this scaffold is frequently explored in medicinal chemistry. This product is intended for use by qualified researchers in laboratory settings exclusively. It is strictly for non-human research and is not approved for diagnostic, therapeutic, or any veterinary applications. Researchers should consult the product's specific Certificate of Analysis for detailed information on batch-specific characteristics, including purity and solubility. All safety data sheets (SDS) must be reviewed prior to handling.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S2/c1-24-16(10-25-14-7-2-3-8-15(14)29-19(25)27)22-23-18(24)28-11-17(26)21-13-6-4-5-12(20)9-13/h2-9H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMTZHAJGAHNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound with potential therapeutic applications in various fields of medicine. Its structure incorporates a combination of triazole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following molecular formula:
C20H19N5O3S2C_{20}H_{19}N_{5}O_{3}S_{2}
with a molecular weight of 441.52 g/mol. The presence of multiple functional groups contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives similar to this compound demonstrate effective inhibition against Gram-positive and Gram-negative bacteria. For example, compounds derived from thiazole exhibited minimum inhibitory concentrations (MICs) ranging from 0.17 mg/mL against E. coli to 0.47 mg/mL against S. Typhimurium .

2. Anticancer Activity

The anticancer potential of this compound is supported by studies on related triazole derivatives:

  • Cell Line Studies : In vitro studies have demonstrated that certain triazole derivatives show antiproliferative effects across various cancer cell lines. For example, compounds with similar structures have shown log10GI50 values between -4.41 to -6.44 against ovarian cancer cell lines .

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiazole and triazole derivatives are well-documented:

  • Mechanism of Action : These compounds often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition results in reduced production of pro-inflammatory mediators .

Case Study 1: Synthesis and Evaluation

A study focused on the synthesis of new thiazole derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated for their MICs and showed promising results comparable to standard antibiotics .

Case Study 2: Anticancer Screening

Another research project assessed a series of triazole-thiazole hybrids for their anticancer activity using the National Cancer Institute's protocols. Compounds were tested against multiple cancer cell lines, revealing several candidates with potent growth inhibition .

Data Summary

Activity Type Tested Organisms/Cell Lines MIC/IC50 Values Reference
AntimicrobialE. coli, S. aureus0.17 mg/mL
AnticancerOVCAR-3 (ovarian cancer line)log10GI50 -6.44
Anti-inflammatoryCOX inhibitionNot specified

Scientific Research Applications

Anti-inflammatory Properties

Research has shown that derivatives of thiazole and triazole compounds exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the suppression of NF-kB signaling pathways, which are crucial in inflammation processes .

Antimicrobial Activity

N-(3-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies suggest that thiazole derivatives can effectively inhibit the growth of Gram-positive bacteria and fungi, showcasing potential as new antimicrobial agents .

Anticancer Potential

The compound's anticancer potential has been explored through various studies. For example, derivatives have been synthesized and tested against several cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. The National Cancer Institute's screening has identified certain thiazole derivatives as having broad-spectrum antiproliferative activity against ovarian cancer cells .

Case Study 1: Anti-inflammatory Evaluation

A study conducted on a series of thiazole derivatives showed that specific modifications enhanced their anti-inflammatory effects. The compounds were tested in vivo for their ability to reduce inflammation in models of arthritis and colitis, demonstrating significant efficacy compared to standard anti-inflammatory drugs like diclofenac .

Case Study 2: Antimicrobial Testing

In another study, new heteroaryl (aryl) thiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that several compounds exhibited potent activity against both bacterial and fungal strains, with some showing minimum inhibitory concentrations comparable to established antibiotics .

Case Study 3: Anticancer Activity Assessment

A systematic review highlighted the synthesis of thiazole derivatives as potential anticancer agents. The review detailed how certain compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer properties that warrant further investigation for clinical applications .

Comparison with Similar Compounds

Activity Against CDK5/p25 Kinase

Key Compounds :

IC50 (nM) Compound Structure Key Features
42 ± 1 N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Triazolo-thiadiazole hybrid, thiophene linker
30 ± 1 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Dichloroacetamide, enhanced lipophilicity

Comparison :

  • The target compound lacks the thiadiazole ring but incorporates a benzothiazolone group, which may improve selectivity for non-CDK targets.
  • The dichloro substitution in the second analog (IC50 = 30 nM) suggests that electron-withdrawing groups enhance kinase inhibition, a feature absent in the target compound .

Structural Analog with Benzothiazole and Methoxyphenyl Groups

Compound : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

  • Key Features :
    • Methoxyphenyl and methylbenzothiazole substituents.
    • Chlorophenyl-triazole core.

Comparison :

  • The methoxy group in this analog likely enhances solubility compared to the target compound’s 3-chlorophenyl group.
  • Both compounds share a benzothiazole-derived moiety, but the target’s 2-oxobenzo[d]thiazol-3(2H)-yl group may confer distinct hydrogen-bonding capabilities .

Acetamide-Thiazole Derivatives

Compound : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Key Features :
    • Dichlorophenyl substitution.
    • Thiazole-acetamide linkage.

Comparison :

  • The target compound’s triazole-thioether bridge provides greater conformational flexibility than the rigid thiazole ring in this analog.
  • Crystallographic data reveal that the dichlorophenyl-thiazole derivative forms N–H⋯N hydrogen-bonded dimers, a feature that may influence the target compound’s crystallinity and bioavailability .

Triazole-Thiophene Hybrids

Compound : 2-{[4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-(benzyloxy)phenyl)acetamide

  • Key Features :
    • Allyl and thiophene substituents.
    • Benzyloxy group on the acetamide.

Comparison :

  • The benzyloxy group could improve blood-brain barrier penetration compared to the target’s chlorophenyl group .

Q & A

Q. How can spectroscopic methods (e.g., X-ray crystallography) resolve polymorphic or stereochemical uncertainties?

  • Methodological Answer : Grow single crystals via vapor diffusion (e.g., ethanol/water) and perform X-ray diffraction to confirm absolute configuration. For polymorph screening, use differential scanning calorimetry (DSC) and variable-temperature XRD to identify stable crystalline forms .

Data Contradiction Analysis

  • Example : If cytotoxicity data conflicts between analogous triazole-thioacetamides, consider:
    • Batch-to-batch purity variations (e.g., residual DMF in recrystallized products).
    • Cell line-specific uptake mechanisms (e.g., overexpression of efflux pumps).
    • Redox activity of the thioether group interfering with MTT assay results .

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